molecular formula C11H10N2S B10942859 4-(3-Methylphenyl)pyrimidine-2-thiol

4-(3-Methylphenyl)pyrimidine-2-thiol

Cat. No.: B10942859
M. Wt: 202.28 g/mol
InChI Key: NQBQXWYQZGWAAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)pyrimidine-2-thiol typically involves the reaction of 3-methylbenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and aromatization to yield the desired product .

Industrial Production Methods

the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

4-(3-Methylphenyl)pyrimidine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It exhibits potential biological activities such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)pyrimidine-2-thiol
  • 2-Aminopyrimidine derivatives
  • 2-Thioxopyrimidine derivatives

Uniqueness

4-(3-Methylphenyl)pyrimidine-2-thiol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its thiol group also provides additional reactivity, making it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

6-(3-methylphenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H10N2S/c1-8-3-2-4-9(7-8)10-5-6-12-11(14)13-10/h2-7H,1H3,(H,12,13,14)

InChI Key

NQBQXWYQZGWAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=NC(=S)N2

Origin of Product

United States

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